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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)piperidine

Cat. No.: B061072 Get Quote

This guide provides a comparative analysis of a series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-

methylpiperidines, focusing on their in vitro biological evaluation at sigma-1 (σ₁), sigma-2 (σ₂),

and sterol Δ⁸-Δ⁷ isomerase (SI) sites. The data presented is derived from key research in the

field, offering a valuable resource for researchers, scientists, and professionals in drug

development.

Quantitative Data Summary
The binding affinities of the synthesized chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines

and their corresponding achiral analogs were determined using in vitro radioligand binding

assays. The results, presented as inhibition constants (Ki), are summarized in the tables below.

Binding Affinity at σ₁ and σ₂ Receptors and Sterol Δ⁸-Δ⁷
Isomerase Sites
The following table outlines the binding affinities (Ki, in nM) of the studied compounds for σ₁,

σ₂, and SI binding sites. Lower Ki values indicate higher binding affinity.
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Compo
und

R n
Chiral
Center
Position

Enantio
mer

Ki (nM)
σ₁

Ki (nM)
σ₂

Ki (nM)
SI

12 H 1 - - 1.58 213 4.3

(R)-13 CH₃ 1 1' (R) 1.10 251 11.2

(S)-13 CH₃ 1 1' (S) 0.96 321 13.5

15 H 2 - - 0.50 2.5 1.8

(R)-14 CH₃ 2 1' (R) 0.58 3.2 1.9

(S)-14 CH₃ 2 1' (S) 0.54 3.0 2.1

(R)-16 CH₃ 2 2' (R) 0.60 3.5 2.2

(S)-16 CH₃ 2 2' (S) 0.52 3.1 2.0

(R)-17 CH₃ 1 2' (R) 0.78 175 5.4

(S)-17 CH₃ 1 2' (S) 0.34 186 3.9

(R)-18 CH₃ 2 3' (R) 0.48 2.8 1.7

(S)-18 CH₃ 2 3' (S) 0.45 2.6 1.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[1][2]

Selectivity Profiles
The selectivity of the compounds for the σ₁ receptor over the σ₂ receptor and the SI site is a

critical parameter for potential therapeutic applications. The following table presents the

selectivity ratios calculated from the Ki values.
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Compound Enantiomer
σ₂/σ₁ Selectivity
Ratio

SI/σ₁ Selectivity
Ratio

12 - 135 2.7

(R)-13 (R) 228 10.2

(S)-13 (S) 334 14.1

15 - 5 3.6

(R)-14 (R) 5.5 3.3

(S)-14 (S) 5.6 3.9

(R)-16 (R) 5.8 3.7

(S)-16 (S) 6.0 3.8

(R)-17 (R) 224 6.9

(S)-17 (S) 547 11.5

(R)-18 (R) 5.8 3.5

(S)-18 (S) 5.8 3.6

Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[1][2]

Experimental Protocols
The biological evaluation of the chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines was

conducted through in vitro radioligand binding assays to determine their affinity for σ₁, σ₂, and

SI sites.[1][2]

Radioligand Binding Assays
Sigma-1 (σ₁) Receptor Binding Assay:

Radioligand:--INVALID-LINK---pentazocine

Tissue Preparation: Membranes from guinea pig brain were used.
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Incubation: The assay was carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 37°C for 150

minutes.

Non-specific Binding Determination: Non-specific binding was determined in the presence of

10 µM haloperidol.

Data Analysis: The inhibition constants (Ki) were calculated from the IC₅₀ values using the

Cheng-Prusoff equation.

Sigma-2 (σ₂) Receptor Binding Assay:

Radioligand: [³H]di-o-tolylguanidine (DTG)

Tissue Preparation: Membranes from rat liver were utilized.

Incubation: The incubation was performed in a Tris-HCl buffer (50 mM, pH 7.4) at 25°C for

120 minutes. To mask the σ₁ sites, 1 µM of (+)-pentazocine was included in the assay

mixture.

Non-specific Binding Determination: Non-specific binding was measured in the presence of

10 µM haloperidol.

Data Analysis: Ki values were determined from the IC₅₀ values using the Cheng-Prusoff

equation.

Sterol Δ⁸-Δ⁷ Isomerase (SI) Binding Assay:

Radioligand: [³H]ifenprodil

Tissue Preparation: Rat liver microsomes were used as the source of the SI enzyme.

Incubation: The assay was conducted in a potassium phosphate buffer (100 mM, pH 7.4) at

30°C for 60 minutes.

Non-specific Binding Determination: Non-specific binding was defined in the presence of 10

µM tamoxifen.
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Data Analysis: The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff

equation.

Experimental Workflow
The overall process for the synthesis and biological evaluation of the chiral 1-[ω-(4-

chlorophenoxy)alkyl]-4-methylpiperidines is depicted in the following workflow diagram.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and biological evaluation of chiral piperidines.

Conclusion
The biological evaluation of this series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-

methylpiperidines reveals significant findings regarding their affinity and selectivity for sigma

receptors and sterol isomerase. Notably, the chirality introduced by a methyl substitution in the

alkyl chain influenced the binding affinities, with the (S)-enantiomers generally showing slightly

higher affinity for the σ₁ receptor.[1][2]

A key finding is that a shorter oxyethylenic chain was beneficial for increasing σ₁ selectivity.[1]

[2] The compound (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, designated

as (-)-(S)-17, exhibited the highest affinity for the σ₁ receptor (Ki = 0.34 nM) and the most

remarkable selectivity over the σ₂ site (547-fold).[1][2] This compound also displayed moderate

selectivity for the σ₁ receptor relative to the SI site (11-fold).[1][2]

These findings underscore the importance of stereochemistry in the design of selective sigma

receptor ligands and provide a valuable dataset for further drug development efforts targeting

these receptors for potential therapeutic interventions in CNS disorders and neuropathies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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